3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

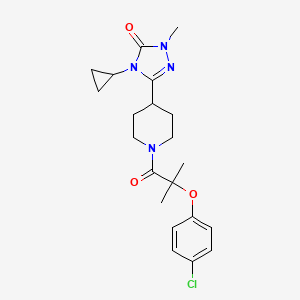

The compound 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one features a heterocyclic core comprising a 1,2,4-triazol-5-one ring substituted with a methyl group, a cyclopropyl moiety, and a piperidin-4-yl group. The piperidine ring is further acylated with a 2-(4-chlorophenoxy)-2-methylpropanoyl chain. The 4-chlorophenoxy group may enhance lipophilicity and membrane permeability, while the cyclopropyl substituent could influence conformational stability .

Properties

IUPAC Name |

5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O3/c1-21(2,29-17-8-4-15(22)5-9-17)19(27)25-12-10-14(11-13-25)18-23-24(3)20(28)26(18)16-6-7-16/h4-5,8-9,14,16H,6-7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSYNLZTCZADRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one represents a novel structure with potential pharmacological applications, particularly in the realm of anti-inflammatory and neuroprotective activities. This article delves into its biological activity, exploring relevant research findings, case studies, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A triazole ring , known for its role in various biological activities.

- A piperidine moiety , which is often associated with analgesic and anti-inflammatory properties.

- A chlorophenoxy group , which enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties . Key findings include:

- Inhibition of Pyroptosis : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. This suggests a mechanism that could mitigate tissue damage during inflammation.

- Reduction of Interleukin-1 Beta Release : In cellular models, the compound effectively reduces the release of interleukin-1 beta (IL-1β), a cytokine pivotal in inflammatory processes. This action points to its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in the functional groups can lead to different interactions with biological targets. For instance:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Piperidine Ring | Enhances anti-inflammatory effects |

| Chlorophenoxy Group | Improves receptor binding affinity |

| Triazole Core | Provides diverse biological interactions |

These relationships underscore the importance of further investigations into how modifications can enhance efficacy or reduce side effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

- Anti-inflammatory Studies : Research on compounds with piperidine and triazole structures has indicated their effectiveness in reducing inflammation markers in various models. For example, compounds similar to our target have shown promising results in inhibiting pro-inflammatory cytokines .

- Neuroprotective Effects : There is emerging evidence that triazole derivatives exhibit neuroprotective properties. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

- Enzyme Inhibition : Some derivatives have demonstrated strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and gastric ulcers .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with key structural analogs:

Key Observations :

- The target compound’s 4-chlorophenoxy group distinguishes it from analogs with chlorophenyl or chlorophenylpropanoyl substituents, likely altering electronic and steric profiles .

- The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents like o-tolyl or pyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.